(E)-4-((4-((difluoromethyl)thio)phenyl)diazenyl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-((4-((difluoromethyl)thio)phenyl)diazenyl)naphthalen-2-ol is an organic compound characterized by its complex structure, which includes a naphthalen-2-ol core and a diazenyl group attached to a difluoromethylthio-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((4-((difluoromethyl)thio)phenyl)diazenyl)naphthalen-2-ol typically involves a multi-step process:
Diazotization Reaction: The synthesis begins with the diazotization of 4-aminonaphthalen-2-ol. This is achieved by treating the amine with sodium nitrite in the presence of hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-((difluoromethyl)thio)aniline in an alkaline medium. This step forms the azo compound, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((4-((difluoromethyl)thio)phenyl)diazenyl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the azo group to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-((4-((difluoromethyl)thio)phenyl)diazenyl)naphthalen-2-ol is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential as a pharmacophore. The presence of the difluoromethylthio group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
Industrially, this compound can be used in the development of dyes and pigments due to its azo group, which is known for imparting vivid colors. It may also find applications in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-4-((4-((difluoromethyl)thio)phenyl)diazenyl)naphthalen-2-ol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The difluoromethylthio group can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
(E)-4-((4-Methylthio)phenyl)diazenyl)naphthalen-2-ol: Similar structure but with a methylthio group instead of a difluoromethylthio group.
(E)-4-((4-Chlorophenyl)diazenyl)naphthalen-2-ol: Contains a chlorophenyl group instead of a difluoromethylthio group.
Uniqueness
The presence of the difluoromethylthio group in (E)-4-((4-((difluoromethyl)thio)phenyl)diazenyl)naphthalen-2-ol makes it unique. This group can significantly alter the compound’s chemical properties, such as its reactivity, stability, and interaction with biological targets, compared to its analogs.
Conclusion
This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study and a useful intermediate in various synthetic processes.
Properties
IUPAC Name |
4-[[4-(difluoromethylsulfanyl)phenyl]diazenyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2OS/c18-17(19)23-14-7-5-12(6-8-14)20-21-16-10-13(22)9-11-3-1-2-4-15(11)16/h1-10,17,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMSASXXJWQIJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2N=NC3=CC=C(C=C3)SC(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.